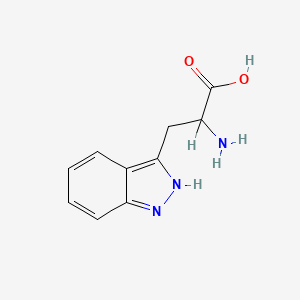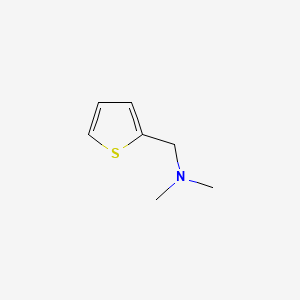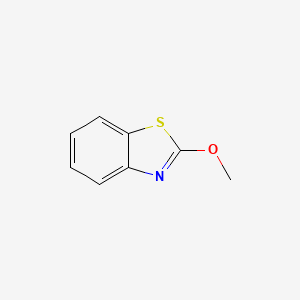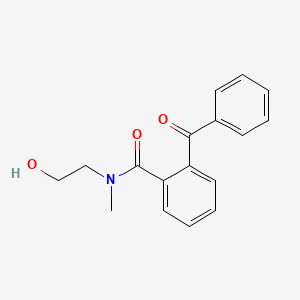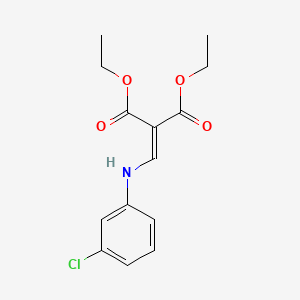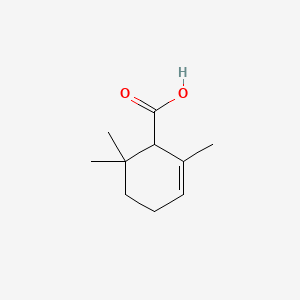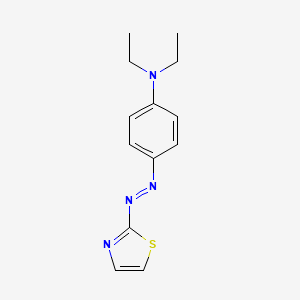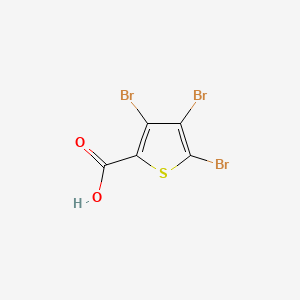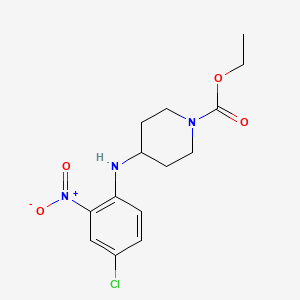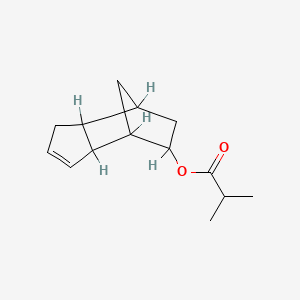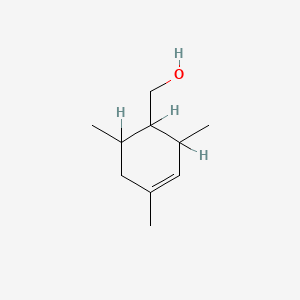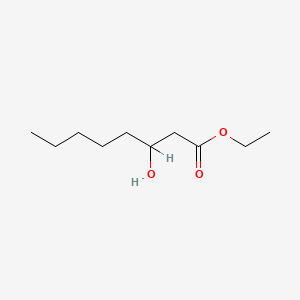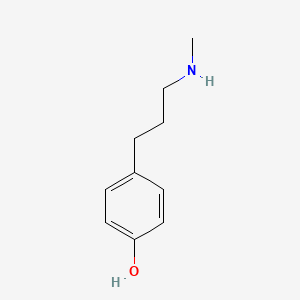
4-(3-(Methylamino)propyl)phenol
説明
“4-(3-(Methylamino)propyl)phenol” is a natural product found in Croton humilis . It has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol .
Synthesis Analysis
While specific synthesis methods for “4-(3-(Methylamino)propyl)phenol” were not found in the search results, it’s worth noting that phenolic compounds like this can be synthesized through various methods. For instance, one study reports a ring cleavage methodology for the synthesis of sulfonyl derivatives of p-methylaminophenol .
Molecular Structure Analysis
The molecule has a planar structure with a carbon-oxygen-hydrogen angle of approximately 109° . The InChI string representation of the molecule is InChI=1S/C10H15NO/c1-11-8-2-3-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 165.23 g/mol and an XLogP3-AA value of 1.8, indicating its lipophilicity . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .
科学的研究の応用
Environmental Exposure and Phenol Derivatives
A study by Mortensen et al. (2014) examined the exposure to environmental phenols, including derivatives like 4-(3-(Methylamino)propyl)phenol. These phenols are widespread in consumer and personal care products, food and beverage processing, and pesticides. The research highlighted the significance of understanding environmental exposure to these compounds, especially in vulnerable populations like pregnant women (Mortensen et al., 2014).
Antimicrobial Activity
Davidson and Brandén (1981) discussed the antimicrobial properties of phenolic compounds, including 4-(3-(Methylamino)propyl)phenol. These compounds have been recognized for their ability to control microbial growth in foods and other applications, demonstrating their importance in various industrial and health-related fields (Davidson & Brandén, 1981).
Applications in Material Science
Fröhlich et al. (2004) explored the use of phenolic compounds in the synthesis and characterisation of epoxy nanocomposites. The study showed how phenolic derivatives can be used to modify layered silicates, impacting the thermal and mechanical properties of polymeric materials, highlighting the diverse applications of these compounds in material science (Fröhlich et al., 2004).
Biochemical Research and Coordination Chemistry
Research by Mukherjee et al. (2008) demonstrated the use of phenolic compounds in coordination chemistry, specifically in the self-assembly of nickel(II) complexes. This study is an example of how these compounds can be pivotal in developing novel materials with unique magnetic and structural properties (Mukherjee et al., 2008).
Pharmaceutical and Medical Applications
A study by Shabbir et al. (2016) investigated the biological and electrochemical properties of novel ether-based Schiff bases derived from phenolic compounds. This research highlights the potential of these compounds in medicinal chemistry, particularly in the development of new drugs with specific biological activities (Shabbir et al., 2016).
将来の方向性
特性
IUPAC Name |
4-[3-(methylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-2-3-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUFUBVFUFUXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338154 | |
| Record name | 4-(3-(Methylamino)propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Methylamino)propyl)phenol | |
CAS RN |
32180-92-0 | |
| Record name | 4-(3-(Methylamino)propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



